![molecular formula C22H22N6OS B2603368 N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868968-54-1](/img/structure/B2603368.png)
N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Anticancer and PI3K Inhibition
Compounds structurally related to N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide have been investigated for their anticancer effects and inhibition of PI3Ks, a key pathway involved in cancer cell proliferation and survival. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridine have demonstrated remarkable anticancer effects through their potent inhibitory activity against PI3Ks and mTOR, alongside reduced toxicity in oral administration (Xiao-meng Wang et al., 2015). These findings suggest the potential of such compounds in developing anticancer agents with improved safety profiles.
Heterocyclic Chemistry and Biological Assessment
The synthesis and biological assessment of compounds featuring the [1,2,4]triazolo[4,3-a]pyridine structure have been a focus due to their interesting biological properties, including antimicrobial and antifungal activities (V. R. Karpina et al., 2019). This highlights the versatility of such compounds in the development of new pharmaceuticals and their potential application in treating various microbial infections.
Insecticidal Applications
Research into sulfonamide and thiazole derivatives incorporating [1,2,4]triazolo[1,5-a]pyrimidine and similar structures has explored their use as insecticidal agents against agricultural pests, such as the cotton leafworm (Nanees N. Soliman et al., 2020). These studies provide a foundation for the development of novel insecticides that could help address challenges in crop protection.
Synthesis and Structural Elucidation
The chemical synthesis and structural elucidation of compounds bearing the [1,2,4]triazole and pyridine moieties, similar to the compound of interest, have been extensively studied (B. MahyavanshiJyotindra et al., 2011). These studies not only shed light on the chemical properties and reactivity of such compounds but also explore their potential biological activities, including antimicrobial properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-2-3-5-16-7-9-18(10-8-16)24-20(29)15-30-21-12-11-19-25-26-22(28(19)27-21)17-6-4-13-23-14-17/h4,6-14H,2-3,5,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWQUZEMGUBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.